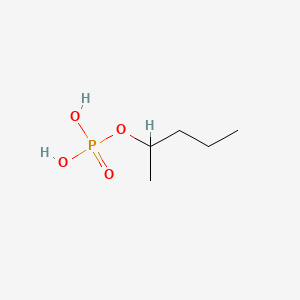

1-Methylbutyl dihydrogen phosphate

Beschreibung

Eigenschaften

CAS-Nummer |

84196-06-5 |

|---|---|

Molekularformel |

C5H13O4P |

Molekulargewicht |

168.13 g/mol |

IUPAC-Name |

pentan-2-yl dihydrogen phosphate |

InChI |

InChI=1S/C5H13O4P/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |

InChI-Schlüssel |

NCVVTDLFKVYDRI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Phosphorylation of 1-Methylbutanol with Phosphoric Acid or Phosphorus Pentoxide

One classical approach to prepare alkyl dihydrogen phosphates, including 1-methylbutyl dihydrogen phosphate, involves the reaction of the corresponding alcohol with phosphorus pentoxide or phosphoric acid under controlled conditions.

Reaction Scheme :

$$ \text{1-Methylbutanol} + \text{Phosphoric acid or P}2\text{O}5 \rightarrow \text{this compound} $$-

- Temperature range: 50–200 °C (optimal 100–150 °C)

- Reaction time: 2–24 hours depending on temperature and molar ratios

- Molar ratio of phosphorus pentoxide to alcohol typically 1:3 to favor mono-substituted phosphate formation

Mechanism :

Phosphorus pentoxide reacts with the alcohol to form a mixture of mono- and di-substituted phosphate esters. Hydrolysis or controlled reaction conditions favor the formation of the monoester, i.e., this compound.Notes :

This method is well-documented for similar alkyl phosphates and is adaptable for 1-methylbutanol. The reaction mixture often contains bis(alkyl) hydrogen phosphate as a byproduct, which can be separated by crystallization or chromatography.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 50–200 °C | Preferably 100–150 °C |

| Reaction time | 2–24 hours | Longer times at lower temps |

| Molar ratio (P2O5:ROH) | 1:3 | To favor monoester formation |

| Product composition | Mono- and di-substituted phosphates | Separation required |

Source: Patent US2960528A on neutral phosphate esters preparation

Phosphorylation via Reaction with Phosphoryl Chloride and Subsequent Hydrolysis

Another method involves the reaction of 1-methylbutanol with phosphoryl chloride (POCl3), followed by hydrolysis to yield the dihydrogen phosphate ester.

Reaction Scheme :

$$ \text{1-Methylbutanol} + \text{POCl}_3 \rightarrow \text{1-Methylbutyl phosphate chloride intermediate} \xrightarrow{\text{Hydrolysis}} \text{this compound} $$-

- Reaction at low temperature (0–25 °C) to control reactivity

- Use of base (e.g., pyridine) to scavenge HCl formed

- Hydrolysis step with water or aqueous base to convert phosphate chloride to dihydrogen phosphate

-

- High reactivity of POCl3 allows efficient phosphorylation

- Control over substitution degree by stoichiometry and reaction time

Notes :

This method is common for preparing bicyclic and other organophosphates and can be adapted for 1-methylbutyl derivatives.

Reaction of 1-Methylbutanol with Acid Phosphates or Hydrogen Phosphites

A more specialized method involves reacting 1-methylbutanol with acid phosphates or hydrogen phosphites to form neutral phosphate esters.

Reaction Scheme :

$$ \text{ROH} + \text{Acid phosphate or hydrogen phosphite} \rightarrow \text{Neutral phosphate ester} $$-

- Temperature: 0–250 °C, preferably 50–200 °C

- Reaction time: 2–24 hours

- Stoichiometric amounts preferred for optimum yield

Mechanism :

The acid phosphate reacts with the alcohol to form the phosphate ester, often via a condensation mechanism releasing water.Notes :

This method allows preparation of mono- and di-substituted phosphate esters depending on reactant ratios and conditions.

Hydrolysis and Purification Steps

After phosphorylation, hydrolysis and purification are critical to isolate pure this compound.

Hydrolysis is often performed by adding water and heating (90–130 °C) to convert any phosphate anhydrides or chlorides to the dihydrogen phosphate form.

Cooling and crystallization separate the product from mother liquors and byproducts.

Repeated recycling of mother liquors can improve yield and purity.

| Step | Conditions | Purpose |

|---|---|---|

| Hydrolysis | 90–130 °C, aqueous medium | Convert intermediates to dihydrogen phosphate |

| Cooling/crystallization | Ambient to 0 °C | Product isolation |

| Separation | Filtration or centrifugation | Remove impurities |

Source: Potassium dihydrogen phosphate production process adapted for organophosphates

Summary Table of Preparation Methods

| Method | Reagents | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Direct phosphorylation with P2O5 | 1-Methylbutanol + P2O5 | 50–200 | 2–24 | Mixture of mono- and diesters formed |

| Phosphoryl chloride route | 1-Methylbutanol + POCl3 + base | 0–25 | 1–5 | Requires hydrolysis step |

| Reaction with acid phosphate/hydrogen phosphite | 1-Methylbutanol + acid phosphate/hydrogen phosphite | 0–250 | 2–24 | Stoichiometric control for selectivity |

| Hydrolysis and crystallization | Water addition post-reaction | 90–130 | 1–4 | Purification and conversion to dihydrogen phosphate |

Research Findings and Considerations

The choice of method depends on desired purity, scale, and available reagents.

Direct phosphorylation with phosphorus pentoxide is industrially favored for similar alkyl phosphates due to simplicity and cost-effectiveness.

Phosphoryl chloride methods offer better control but require handling corrosive reagents and careful hydrolysis.

Reaction parameters such as temperature, molar ratios, and reaction time critically influence the yield and selectivity toward monoester formation.

Purification by crystallization and recycling of mother liquors enhances product quality and reduces waste.

Spectroscopic methods (NMR, IR) and chromatographic techniques are essential for monitoring reaction progress and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylbutyl dihydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and 1-methylbutanol.

Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.

Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as alcohols or amines in the presence of acid or base catalysts.

Major Products Formed

Hydrolysis: Phosphoric acid and 1-methylbutanol.

Oxidation: Phosphoric acid and various oxidation products.

Substitution: New esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Formulations

1-Methylbutyl dihydrogen phosphate is utilized in the pharmaceutical industry as a building block for drug synthesis. Its role as a phosphoantigen allows it to be involved in the development of vaccines and therapeutic agents. For instance, its derivatives are studied for their efficacy in enhancing drug solubility and bioavailability.

Case Study : A study published in Nature highlighted the use of phosphates in drug formulations to improve therapeutic outcomes by enhancing drug stability and solubility in aqueous environments .

Agricultural Uses

In agriculture, this compound is employed as a fertilizer additive. It enhances nutrient uptake in plants and improves soil quality by acting as a buffering agent.

Data Table: Agricultural Applications

| Application Type | Effectiveness | Notes |

|---|---|---|

| Fertilizer Additive | High | Improves nutrient absorption |

| Soil Conditioner | Moderate | Enhances soil pH stability |

| Pesticide Ingredient | High | Used to formulate fungicides |

Analytical Chemistry

The compound is also used in analytical chemistry for buffer solutions. Its ability to maintain pH levels makes it crucial for various chemical analyses, including spectrophotometry and chromatography.

Case Study : A research article demonstrated the effectiveness of this compound in maintaining stable pH during high-performance liquid chromatography (HPLC) analysis, thus improving the accuracy of quantitative assessments .

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. The compound can emit toxic fumes when heated and should be handled with care.

Safety Data Table

| Hazard Type | Description |

|---|---|

| Toxicity | Emits phosphorous oxides upon decomposition |

| Environmental Impact | Can lead to harmful effects if released into water sources |

Wirkmechanismus

Der Wirkungsmechanismus von Dihydrogenphosphat-1-methylbutyl beinhaltet seine Fähigkeit, in biochemischen Reaktionen Phosphatgruppen zu spenden. Es kann mit Enzymen und anderen Proteinen interagieren, die Phosphatgruppen für ihre Aktivität benötigen. Die molekularen Zielmoleküle umfassen Enzyme, die an Phosphorylierungs- und Dephosphorylierungsprozessen beteiligt sind, die für die zelluläre Signalgebung und den Stoffwechsel von entscheidender Bedeutung sind.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings

Alkyl Phosphate Esters

This compound shares similarities with 3-methylbut-2-en-1-yl dihydrogen phosphate (dimethylallyl monophosphate), which features an allyl group. The allyl derivative’s unsaturated carbon chain increases its reactivity in biochemical pathways, such as terpenoid biosynthesis, whereas the saturated 1-methylbutyl chain in the target compound likely prioritizes stability and lipophilicity . Both esters are less water-soluble than inorganic phosphates but more compatible with organic solvents.

Ionic Liquids with Phosphate Anions

Ionic liquids like 1-butyl-3-methylimidazolium dihydrogen phosphate ([C₄mim][dHp]) utilize the dihydrogen phosphate anion paired with organic cations. The latter’s lack of ionic character limits its utility in solvent systems but may enhance compatibility with nonpolar matrices.

Inorganic Phosphate Salts

Sodium dihydrogen phosphate (NaH₂PO₄) serves as a buffering agent in pharmaceuticals and agriculture due to its high water solubility and pH-regulating capacity. In contrast, this compound’s organic backbone restricts its use in aqueous systems but expands its applicability in lipid-based formulations .

Complex Organic Phosphates

Clindamycin phosphate and pyridoxal phosphate demonstrate the role of phosphate groups in modifying bioavailability and biochemical activity. Clindamycin phosphate acts as a prodrug, releasing its active form upon hydrolysis, while pyridoxal phosphate functions as a coenzyme. These examples underscore the versatility of phosphate groups in drug design and metabolism, a feature that could be leveraged in future applications of this compound .

Stability and Reactivity

- Hydrolysis Sensitivity: Alkyl phosphate esters (e.g., this compound) are prone to hydrolysis under acidic or alkaline conditions, unlike inorganic salts or ionic liquids, which exhibit greater stability .

- Thermal Behavior : Ionic liquids with phosphate anions ([C₄mim][dHp]) display high thermal stability (>300°C), whereas alkyl esters may decompose at lower temperatures due to weaker C–O–P bonds .

Biologische Aktivität

1-Methylbutyl dihydrogen phosphate (CAS No. 84196-06-5) is a phosphoric acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C5H13O4P |

| Molecular Weight | 184.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 84196-06-5 |

This compound exhibits biological activity primarily through its role as a phosphoantigen and an algal metabolite . It is involved in various metabolic pathways, influencing cellular processes such as signal transduction and enzyme regulation. The compound's phosphate group is crucial for its interaction with proteins and enzymes, potentially modulating their activity in biological systems.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, demonstrating inhibitory effects that could be useful in developing antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in biological tissues. This property makes it a candidate for therapeutic applications in conditions characterized by inflammation.

Cytotoxic Activity

Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells is being explored as a potential avenue for cancer therapy. Preliminary data suggest that it can affect cell viability and proliferation, making it a subject of interest in oncology research .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various phosphoric acid derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent in combating bacterial infections .

- Anti-inflammatory Mechanism Investigation : Another investigation focused on the anti-inflammatory properties of phosphoric acid derivatives. The results indicated that this compound could reduce the expression of inflammatory markers in vitro, supporting its use in formulations aimed at treating inflammatory diseases .

- Cytotoxicity Assessment : In vitro studies on human breast carcinoma cells showed that this compound significantly decreased cell viability at higher concentrations. This finding highlights its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylbutyl dihydrogen phosphate, and how is purity validated?

- Synthesis Methods: The compound (CAS: 84196-06-5, C₆H₁₅O₄P) is typically synthesized via esterification of phosphoric acid with 1-methylbutanol. Standard protocols involve controlled reaction conditions (e.g., temperature, catalyst use) to minimize byproducts.

- Purity Validation: Techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and ion chromatography to quantify residual phosphate impurities .

Q. Which analytical techniques are optimal for characterizing this compound in solution?

- Spectroscopic Methods: ³¹P NMR is critical for monitoring phosphate group behavior, while UV-Vis spectroscopy can track interactions with receptors or ions.

- Chromatographic Methods: High-performance liquid chromatography (HPLC) with refractive index or conductivity detectors ensures purity and stability assessment in aqueous/organic matrices .

Q. How can factorial design optimize experimental parameters for biochemical applications of this compound?

- Experimental Design: A two-level full factorial approach (e.g., varying pH, temperature, and ion concentration) identifies significant factors influencing outcomes like enzyme activity or material properties. ANOVA validates model significance, as demonstrated in media optimization studies for fibrinolytic enzyme production .

Advanced Research Questions

Q. How does self-association of this compound in solution complicate binding studies, and what strategies address this?

- Challenge: Dihydrogen phosphate anions form oligomers (e.g., dimers) in solution, competing with host-guest interactions. This requires thermodynamic models accounting for both monomeric and oligomeric species.

- Methodology: Integrated techniques like isothermal titration calorimetry (ITC) and ¹H/³¹P NMR quantify equilibrium constants for oligomerization and binding. Solvent choice (e.g., acetonitrile vs. DMSO) also modulates self-association .

Q. What thermodynamic parameters are critical for studying this compound complexation with synthetic receptors?

- Key Parameters: Binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) are derived from ITC. Competitive titration experiments (e.g., with fluoride or sulfate) assess selectivity.

- Case Study: Urea/thiourea-based receptors show higher affinity in acetonitrile due to reduced solvation effects, with 1:1 or 2:1 stoichiometries observed via ESI-MS and NMR .

Q. How can researchers resolve data contradictions arising from phosphate oligomerization in binding studies?

- Data Reconciliation: Use multi-method validation (e.g., ITC, UV-Vis, NMR) to cross-check binding constants. For example, NMR detects hydrogen-bonding interactions, while ITC provides thermodynamic consistency.

- Model Refinement: Include dimerization equilibria in binding equations, as demonstrated in studies of sapphyrin-phosphate complexes .

Methodological Notes

- Experimental Design : Response surface methodology (RSM) optimizes variables like agitation speed and reagent dosage, as applied in coagulation-flocculation studies .

- Data Analysis : ANOVA and regression models (e.g., Box-Behnken design) identify significant factors in biochemical or material science applications .

- Safety Protocols : Follow guidelines for handling phosphate esters, including PPE (gloves, goggles) and waste disposal procedures, as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.